(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone
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Overview
Description
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is a complex organic compound that features a unique combination of functional groups, including a benzylthio group, an imidazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzylthiol with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The cyclohexyl group is often introduced through a subsequent alkylation step, using cyclohexyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its imidazole ring can mimic the structure of histidine, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzylthio group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzylthio)-1H-imidazol-1-yl)(cyclohexyl)methanone: Lacks the dihydro modification on the imidazole ring.
(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzylthio and cyclohexyl groups enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-cyclohexylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEIYNXJHVEPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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